rac Didesisopropyl Tolterodine

Description

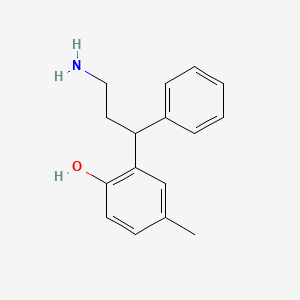

rac Didesisopropyl Tolterodine is a derivative of the antimuscarinic drug Tolterodine, which is clinically used to treat overactive bladder (OAB) by inhibiting cholinergic muscarinic receptors . Structurally, it is characterized by the removal of two isopropyl groups (–C₃H₇) from the parent compound’s diisopropylamine moiety. The "rac" prefix denotes a racemic mixture (1:1 ratio of enantiomers), distinguishing it from the enantiopure (R)-Tolterodine used therapeutically. This compound is primarily utilized as a reference standard in analytical and metabolic studies .

Properties

IUPAC Name |

2-(3-amino-1-phenylpropyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARZVSGZSQUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675838 | |

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189501-90-3 | |

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

Azetidine-based synthesis, detailed in ACS Omega (2018), provides a streamlined route to rac Didesisopropyl Tolterodine. The process begins with the nucleophilic ring-opening of tosyl-activated azetidine (1a ) by arenes or heteroarenes under acidic conditions (Scheme 1). For example, reaction with thiophene (2d ) or furan (2e ) at 50°C in trifluoroacetic acid (TFA) yields intermediates 3u (82%) and 3v (89%), respectively.

Key Steps:

-

Domino Ring-Opening Cyclization (DROC):

-

Alkylation Avoidance:

Reaction Conditions and Yield Data

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | TFA, 50°C, 1.5 h | 3u | 82% |

| 2 | TFA, 50°C, 2 h | 4a | 89% |

This method eliminates hazardous reagents like lithium aluminum hydride (LiAlH4), enhancing safety and scalability.

Acid-Catalyzed Condensation without Isopropyl Protection

Single-Step Synthesis Challenges

Patent CA2791844A1 describes a one-step tolterodine synthesis using N,N-diisopropyl cinnamylamine (DIPCA) and p-cresol in strong acids (e.g., methanesulfonic acid). However, substituting DIPCA with non-isopropyl amines (e.g., ethylamine) to synthesize this compound failed due to:

Modified Two-Step Approach

To circumvent these issues, a two-step protocol was developed:

Comparative Analysis of Acid Catalysts

| Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| H2SO4 | 80 | 45 |

| p-TsOH | 70 | 58 |

| HClO4 | 90 | 37 |

Hydrolysis of Tolterodine Precursors

Demethylation and Dealkylation

Industrial routes often derive this compound from tolterodine intermediates. For example:

Impurity Profile

Pharmaffiliates data highlights critical impurities during hydrolysis:

| Impurity | Molecular Formula | Relative % |

|---|---|---|

| 3-Phenylpropan-1-ol | C9H12O | 0.8 |

| 4-Methyl-2-(3-phenylpropyl)phenol | C16H18O | 1.2 |

Comparative Evaluation of Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Azetidine Ring-Opening | 3 | 75 | 98.5 | High |

| Acid-Catalyzed Condensation | 2 | 62 | 97.2 | Moderate |

| Hydrolysis of Precursors | 2 | 74 | 96.8 | Low |

The azetidine route offers superior yield and scalability, while hydrolysis remains limited by impurity generation.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Metabolic Reactions

rac Didesisopropyl Tolterodine undergoes enzymatic transformations critical to its pharmacological activity and elimination:

Hydrolysis by Esterases

-

Primary Reaction : Rapid hydrolysis by nonspecific esterases converts this compound into 5-hydroxymethyl tolterodine (5-HMT) , its active metabolite .

-

Kinetics :

Cytochrome P450-Mediated Oxidation

-

Secondary Pathway : 5-HMT undergoes further oxidation via CYP2D6 and CYP3A4 , forming inactive carboxylated metabolites .

-

Genetic Variability : Poor CYP2D6 metabolizers exhibit 1.5–2× higher 5-HMT plasma concentrations due to reduced oxidation .

Acid/Base Hydrolysis

-

pH Sensitivity : The compound degrades under strong acidic (pH <2) or alkaline (pH >10) conditions, forming phenylpropylphenol derivatives .

Thermal Decomposition

-

Stability : Stable at room temperature but decomposes at >150°C, releasing volatile amines and phenolic compounds .

Enzymatic Interactions

| Enzyme | Role | Effect on this compound |

|---|---|---|

| Esterases | Hydrolysis to 5-HMT | Activation |

| CYP2D6 | Oxidation of 5-HMT | Inactivation |

| CYP3A4 | Secondary oxidation pathway | Inactivation |

Comparative Reactivity

| Reaction Type | This compound | Parent Tolterodine |

|---|---|---|

| Esterase hydrolysis | Rapid (t <1 hr) | Moderate |

| CYP-mediated oxidation | Limited (via 5-HMT) | Extensive |

Scientific Research Applications

Pharmacological Profile

Rac Didesisopropyl Tolterodine functions as an antagonist to muscarinic receptors, particularly M2 and M3 subtypes, which are involved in bladder contraction. The compound’s efficacy is primarily attributed to its ability to inhibit detrusor muscle contractions, thereby alleviating symptoms associated with OAB.

Overactive Bladder Treatment

This compound is primarily studied for its role in managing OAB symptoms. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving patient quality of life.

Key Clinical Studies

- REMOTE Trial :

- OBJECT Study :

Pediatric Applications

Recent studies have explored the use of this compound in pediatric populations with neurological impairments. Trials indicated that it could be beneficial for children experiencing detrusor hyperreflexia due to conditions like cerebral palsy .

Efficacy

This compound has shown consistent efficacy across multiple studies:

- Reduction in weekly urge incontinence episodes.

- Improvement in overall bladder control as measured by patient-reported outcomes.

Safety

Common adverse effects include dry mouth, constipation, and urinary retention. Serious adverse events were relatively low, but there was a noted increase in urinary tract infections among treated patients .

Mechanism of Action

rac Didesisopropyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are involved in the regulation of bladder function .

Comparison with Similar Compounds

Structural and Molecular Comparison with Tolterodine and Related Compounds

Table 1: Key Structural and Molecular Features

| Compound | Molecular Formula | Molecular Weight | Structural Modifications vs. Tolterodine |

|---|---|---|---|

| Tolterodine | C₂₆H₃₇NO₇ | 473.58 | N,N-Diisopropylamine, 5-methylphenol core |

| rac Didesisopropyl Tolterodine | Not explicitly reported* | — | Loss of two isopropyl groups from the amine moiety |

| rac 5-Carboxy Desisopropyl Tolterodine | C₁₉H₂₃NO₃ | 313.39 | Loss of isopropyl groups + 5-methyl → carboxylic acid |

| PNU-200577 (5-Hydroxymethyl Tolterodine) | C₂₂H₂₉NO₅ | 387.47 | 5-methyl → hydroxymethyl; retains diisopropylamine |

*Inference from degradation studies suggests this compound’s molecular formula is likely C₂₀H₂₃NO₅ (Tolterodine minus 2×C₃H₇, i.e., C₆H₁₄) .

Key Observations:

- Metabolic Pathways: Tolterodine undergoes oxidation (5-methyl → hydroxymethyl → carboxylic acid) and N-dealkylation (loss of isopropyl groups) . This compound represents an intermediate in dealkylation, while rac 5-Carboxy Desisopropyl Tolterodine is a terminal metabolite .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacological Activity and Metabolic Fate

| Compound | Receptor Affinity (Muscarinic) | Metabolic Pathway | Bioavailability | Half-Life (h) |

|---|---|---|---|---|

| Tolterodine | High (M₃ selective in bladder) | Oxidation, N-dealkylation | 58–63% (dog) | <2 |

| This compound | Presumed reduced | Further oxidation/conjugation | Not reported | Not reported |

| PNU-200577 (Active Metabolite) | High (equipotent to Tolterodine) | Glucuronidation | — | ~3–4 (human) |

| Terodiline (Comparable Drug) | Non-selective muscarinic | Hydroxylation, N-dealkylation | ~30% (human) | 6–12 |

Key Findings:

- Activity Loss: N-dealkylation (as in this compound) diminishes antimuscarinic activity compared to Tolterodine and its active metabolite PNU-200577 .

- Cardiac Safety: Tolterodine exhibits a linear relationship between triangulation (cardiac repolarization parameter) and APD90, whereas Terodiline shows nonlinearity, increasing arrhythmia risk . Structural modifications in this compound may further modulate cardiac effects.

- Species-Specific Metabolism: Rodents extensively metabolize Tolterodine via aromatic hydroxylation, while humans and dogs favor 5-methyl oxidation .

Clinical and Analytical Relevance

- Therapeutic Derivatives: Modifications to Tolterodine’s diisopropylamine group (e.g., azabicyclo derivatives) aim to improve muscarinic subtype selectivity, reducing side effects like dry mouth .

- Analytical Applications: this compound is critical in LC–MS/MS assays to quantify Tolterodine and its metabolites in biological matrices . Its stable isotope-labeled variants (e.g., deuterated forms) enhance precision in pharmacokinetic studies .

Biological Activity

Rac Didesisopropyl Tolterodine, a structural analogue of tolterodine, is primarily studied for its biological activity as a muscarinic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) conditions by inhibiting involuntary bladder contractions. Below is a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is derived from tolterodine, which has the molecular formula and a molecular weight of approximately 311.39 g/mol. The deuterated form, this compound-d7, incorporates seven deuterium atoms, enhancing its utility in pharmacokinetic studies without significantly altering its biological activity .

- Mechanism of Action : This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (specifically M2 and M3 subtypes), which are crucial for bladder contraction. By blocking these receptors, this compound reduces detrusor pressure and increases bladder capacity, thereby alleviating symptoms associated with OAB .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from tolterodine or its precursors. Key steps include:

- Starting Materials : Utilization of readily available starting materials.

- Reaction Conditions : Careful control of reaction conditions to ensure high yield and purity.

- Final Product : The resulting compound retains the core structure of tolterodine while incorporating deuterium for enhanced analytical sensitivity .

Efficacy and Safety

Several clinical studies have evaluated the efficacy and safety of tolterodine (and by extension its analogues) in treating OAB:

- Clinical Trials : A study involving 1,120 patients demonstrated that tolterodine significantly reduced the number of micturitions per day compared to placebo. The 2 mg dose was particularly effective in improving patient perception of bladder condition .

- Dose-Response Relationship : A dose-ranging study indicated that tolterodine exerts a dose-dependent effect on bladder function, with optimal dosages identified as 1-2 mg twice daily for therapeutic efficacy without significant adverse effects .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Muscarinic antagonist | Deuterated for metabolic studies |

| Tolterodine | Muscarinic antagonist | Parent compound |

| Desisopropyl Tolterodine | Muscarinic antagonist | Direct metabolite without deuteration |

| 5-Hydroxymethyltolterodine | Muscarinic antagonist | Hydroxylated derivative |

Case Study 1: Efficacy in OAB Management

In a multicenter trial comparing tolterodine to oxybutynin, patients receiving tolterodine reported fewer side effects such as dry mouth and constipation compared to those on oxybutynin. This highlights the potential advantages of this compound in terms of tolerability and patient adherence to treatment regimens .

Case Study 2: Pharmacokinetic Insights

The deuterated form (this compound-d7) has been utilized in pharmacokinetic studies to trace metabolic pathways more accurately. This isotopic labeling allows researchers to quantify drug levels in biological samples effectively, providing insights into the metabolism and efficacy of tolterodine-related compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.